Quinclorac(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

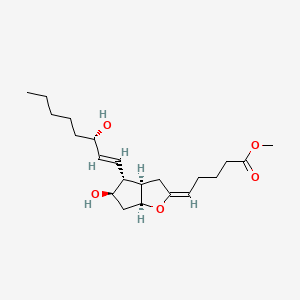

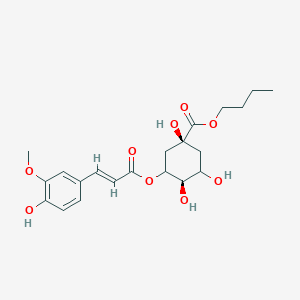

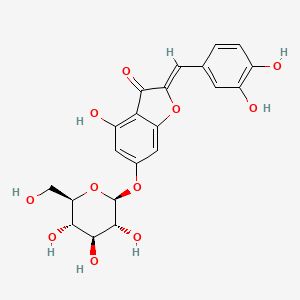

Quinclorac(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of quinclorac. The major species at pH 7.3. It is a conjugate base of a quinclorac.

科学的研究の応用

Environmental Behavior and Risks

- Quinclorac, a selective herbicide, is used in China for controlling weeds in paddy fields. Its decay in acidic paddy soil follows first-order kinetics, with a half-life of approximately 28-30 days. Residues pose risks to subsequent crops like tobacco, showing dose-dependent phytotoxicity symptoms (Zhong et al., 2018).

Effects on Non-Target Plants

- Studies on tomato plants show that quinclorac drift can affect plant growth and development. Residue levels and half-lives in tomato tissue increase with the rate and number of applications, indicating potential for translocation into fruits (Lovelace et al., 2009).

Resistance Mechanisms in Weeds

- Resistance to quinclorac in Echinochloa phyllopogon involves insensitivity to quinclorac-induced ethylene production and enhanced detoxification capabilities (Yasuor et al., 2012).

Degradation Pathways

- The photolytic and photocatalytic degradation of quinclorac in different water types has been studied, revealing different rates and pathways in ultrapure and paddy field water. This contributes to understanding its environmental fate (Pareja et al., 2012).

Gene Expression in Rice

- Gene expression analysis in rice under quinclorac treatment highlights genes involved in detoxification, such as cytochrome P450 and GST, offering markers for studying its action and potential environmental impacts (Xu et al., 2015).

Effects on Rice Physiology

- The impact of quinclorac on rice physiology, specifically the role of salicylic acid in mitigating quinclorac toxicity, has been examined. This research aids in understanding the herbicide's phytotoxic responses (Wang et al., 2016).

Biodegradation by Microorganisms

- Studies show that certain microbial strains like Pseudomonas putida and Achromobacter sp. can effectively biodegrade quinclorac, suggesting potential applications in bioremediation (Yang et al., 2019).

Interaction with Proteins

- Research on the binding interaction between quinclorac and bovine serum albumin provides insights into its biochemical behavior, crucial for understanding its environmental and biological impacts (Han et al., 2009).

特性

分子式 |

C10H4Cl2NO2- |

|---|---|

分子量 |

241.05 g/mol |

IUPAC名 |

3,7-dichloroquinoline-8-carboxylate |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)/p-1 |

InChIキー |

FFSSWMQPCJRCRV-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)[O-])Cl |

正規SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)[O-])Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one](/img/structure/B1237092.png)

![2-Acetyl-3,4,8-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,6-dione](/img/structure/B1237094.png)

![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide](/img/structure/B1237101.png)

![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B1237105.png)